2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Description
2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Compounds related to 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide have shown promising anticancer properties. A study by Al-Sanea et al. (2020) on certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated appreciable inhibition of cancer cell growth in multiple cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
- Gangjee et al. (2008) synthesized analogues of the compound as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Their study highlights the compound's potential as a dual inhibitor with significant activities against human TS and DHFR, underscoring its utility in cancer treatment (Gangjee et al., 2008).
Antimicrobial Properties
- Hossan et al. (2012) conducted research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid. These compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, suggesting their potential as antimicrobial agents (Hossan et al., 2012).
Potential as Analgesic and Anti-Inflammatory Agents
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors and exhibited significant analgesic and anti-inflammatory activities, suggesting their application in pain management (Abu‐Hashem et al., 2020).
Central Nervous System Depressant Activity
- Manjunath et al. (1997) synthesized 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives. These compounds exhibited marked sedative action when screened for central nervous system depressant activity, highlighting their potential use in treating conditions associated with CNS overactivity (Manjunath et al., 1997).
Properties
IUPAC Name |
2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-9-21-18(24)17-15(8-10-26-17)22(19(21)25)12-16(23)20-11-14-6-4-13(2)5-7-14/h4-8,10H,3,9,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCTYZEDJRWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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